molecular formula C20H21N5O3 B2731592 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide CAS No. 605625-85-2

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2731592
CAS No.: 605625-85-2
M. Wt: 379.42
InChI Key: OLCUKYIRSDRELH-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a nitrophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperidine under basic conditions.

    Acetamide Formation: The final step involves the acylation of the piperidine-linked benzimidazole with 3-nitrophenyl acetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its benzimidazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide is being explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors is of significant interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The nitrophenyl group may enhance binding affinity through additional interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide: Lacks the nitrophenyl group, which may reduce its binding affinity and specificity.

    N-(3-nitrophenyl)-2-(1H-benzo[d]imidazol-2-yl)acetamide: Lacks the piperidine ring, which may affect its overall stability and reactivity.

Uniqueness

The presence of both the piperidine ring and the nitrophenyl group in 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide provides a unique combination of stability, reactivity, and binding affinity, making it a valuable compound for various applications in scientific research and industry.

This detailed overview highlights the significance of this compound in multiple fields, emphasizing its potential for future developments

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(21-15-4-3-5-16(12-15)25(27)28)13-24-10-8-14(9-11-24)20-22-17-6-1-2-7-18(17)23-20/h1-7,12,14H,8-11,13H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCUKYIRSDRELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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